molecular formula C16H10O3S B14716904 3-Fluoranthenesulfonic acid CAS No. 13254-68-7

3-Fluoranthenesulfonic acid

Cat. No.: B14716904
CAS No.: 13254-68-7
M. Wt: 282.3 g/mol
InChI Key: VBFORDFEGCAGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoranthenesulfonic acid is an organic compound with the molecular formula C16H10O3S. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, with a sulfonic acid group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenesulfonic acid typically involves the sulfonation of fluoranthene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where fluoranthene is reacted with sulfur trioxide in the presence of a catalyst. This method allows for efficient production with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoranthenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Fluoranthenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoranthenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness of 3-Fluoranthenesulfonic Acid: What sets this compound apart is its unique structure, which combines the properties of fluoranthene with the reactivity of a sulfonic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .

Properties

CAS No.

13254-68-7

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

fluoranthene-3-sulfonic acid

InChI

InChI=1S/C16H10O3S/c17-20(18,19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,(H,17,18,19)

InChI Key

VBFORDFEGCAGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.